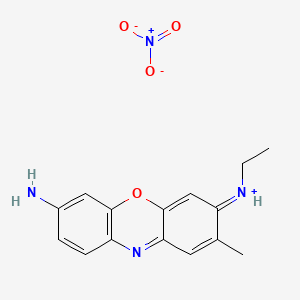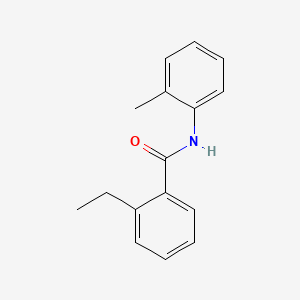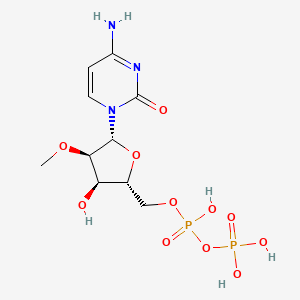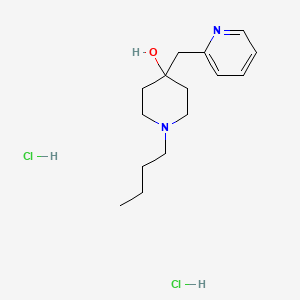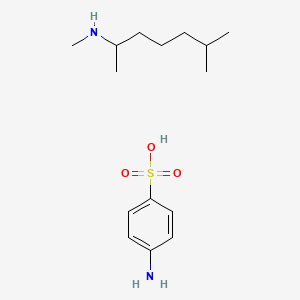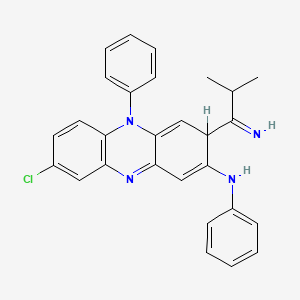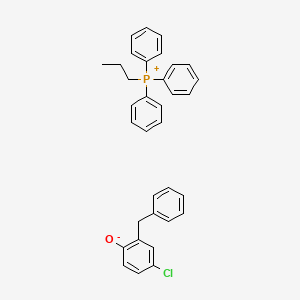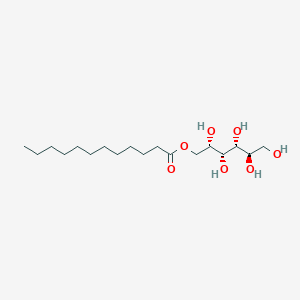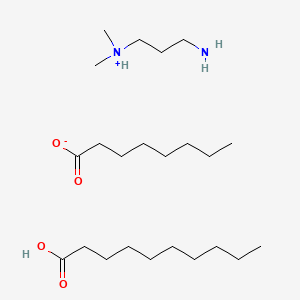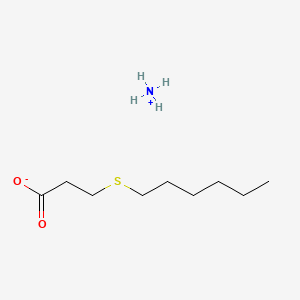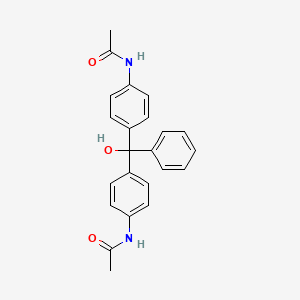
N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of hydroxyphenylmethylene and phenylene groups linked by acetamide functionalities. It has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) typically involves the reaction of hydroxybenzaldehyde with 4,4’-diaminodiphenylmethane in the presence of acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired bis(acetamide) product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenylene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) involves its interaction with molecular targets and pathways. In biological systems, it may act as a molecular chaperone, stabilizing specific proteins and preventing their aggregation. This property is particularly relevant in the context of prion diseases, where protein misfolding and aggregation play a critical role. The compound’s ability to enhance hepatocyte functions and promote differentiation of induced pluripotent stem cells toward a mature phenotype has also been noted .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-((Methylenedi-4,1-phenylene)bis(acetamide)): Similar structure but lacks the hydroxy group, which may affect its biological activity.
N,N’-((Cyclohexylmethylene)di-4,1-phenylene)bis(acetamide)): Contains a cyclohexyl group instead of a hydroxyphenyl group, leading to different chemical and biological properties.
Uniqueness
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is unique due to the presence of hydroxy groups, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
93918-39-9 |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[4-[(4-acetamidophenyl)-hydroxy-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-21-12-8-19(9-13-21)23(28,18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,28H,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
QYKZXBPGFIZINQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


